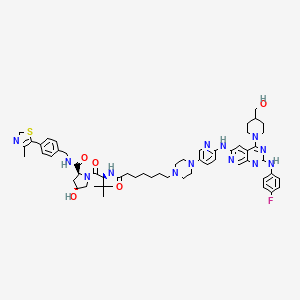
PROTAC EGFR degrader 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC EGFR degrader 5 is a compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in inducing apoptosis and causing cell cycle arrest in cancer cells, particularly in non-small cell lung cancer (NSCLC) cells with specific EGFR mutations .
Vorbereitungsmethoden
The synthesis of PROTAC EGFR degrader 5 involves the conjugation of an early EGFR inhibitor, EGFR-IN-5, with a von Hippel-Lindau (VHL) E3 ligase ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of EGFR-IN-5: This involves the preparation of the EGFR inhibitor through a series of organic reactions.
Linker Synthesis: The linker is synthesized separately and is designed to connect the EGFR inhibitor to the VHL ligand.
Conjugation: The EGFR inhibitor and the VHL ligand are conjugated using the linker under specific reaction conditions to form this compound.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings.
Analyse Chemischer Reaktionen
PROTAC EGFR degrader 5 undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions are involved in the synthesis of the compound, particularly in the formation of the linker and the conjugation process.
Oxidation and Reduction Reactions: These reactions may occur during the synthesis of the EGFR inhibitor and the VHL ligand.
Hydrolysis: This reaction can occur under certain conditions, leading to the breakdown of the compound.
Common reagents used in these reactions include organic solvents, catalysts, and specific reactants required for each step of the synthesis. The major products formed from these reactions are the intermediate compounds leading to the final this compound .
Wissenschaftliche Forschungsanwendungen
PROTAC EGFR degrader 5 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of EGFR in cancer cells, particularly in NSCLC cells with EGFR mutations. .
Drug Development: The compound serves as a model for developing new PROTAC-based therapies targeting other proteins involved in cancer and other diseases.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of EGFR in cellular processes.
Wirkmechanismus
PROTAC EGFR degrader 5 exerts its effects by forming a ternary complex with the target protein (EGFR) and the E3 ubiquitin ligase (VHL). This complex facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
PROTAC EGFR degrader 5 can be compared with other similar compounds, such as:
PROTAC EGFR degrader 6: This compound also targets EGFR but uses a different E3 ligase ligand (CRBN) and has a slightly different structure.
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR inhibitor and has shown effectiveness in degrading EGFR in specific cancer cell lines.
This compound is unique in its specific design and effectiveness in targeting EGFR mutations, making it a valuable tool in cancer research and drug development.
Eigenschaften
Molekularformel |
C57H72FN13O5S |
|---|---|
Molekulargewicht |
1070.3 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[7-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H72FN13O5S/c1-37-51(77-36-62-37)40-12-10-38(11-13-40)31-61-54(75)47-29-44(73)34-71(47)55(76)52(57(2,3)4)66-50(74)9-7-5-6-8-22-68-25-27-69(28-26-68)43-18-19-48(59-32-43)65-49-30-45-46(33-60-49)64-56(63-42-16-14-41(58)15-17-42)67-53(45)70-23-20-39(35-72)21-24-70/h10-19,30,32-33,36,39,44,47,52,72-73H,5-9,20-29,31,34-35H2,1-4H3,(H,61,75)(H,66,74)(H,59,60,65)(H,63,64,67)/t44-,47+,52-/m1/s1 |
InChI-Schlüssel |
LCTCXOPSLJEXKE-FEDPBZRBSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




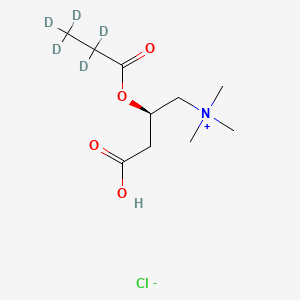
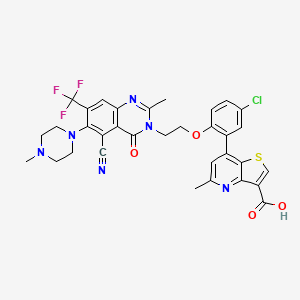
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
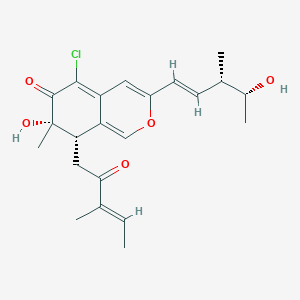
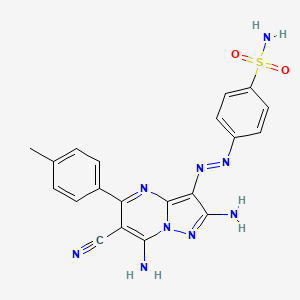



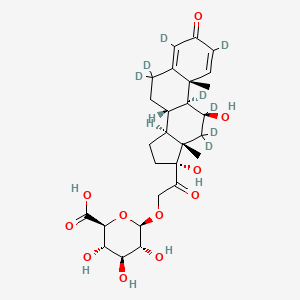
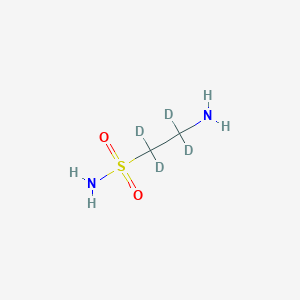
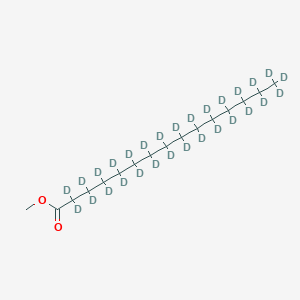
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
